molecular formula C9H10N2O2 B1485345 (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098156-79-5

(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1485345
CAS No.: 2098156-79-5
M. Wt: 178.19 g/mol
InChI Key: OLNYZYVDEQSDFC-ONEGZZNKSA-N
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Description

(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Allylation: The pyrazole ring is then subjected to allylation using an allyl halide in the presence of a base such as potassium carbonate.

    Esterification and Hydrolysis: The allylated pyrazole is esterified with an appropriate esterifying agent, followed by hydrolysis to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the double bond in the propenoic acid moiety can yield saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    Piperine: An alkaloid from black pepper with similar structural features and biological activities.

    Zwitterions: Compounds with both positive and negative charges, which can exhibit unique chemical behaviors.

Uniqueness: (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to its combination of a pyrazole ring and a propenoic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(1-prop-2-enylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-5-11-7-8(6-10-11)3-4-9(12)13/h2-4,6-7H,1,5H2,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNYZYVDEQSDFC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 6
(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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